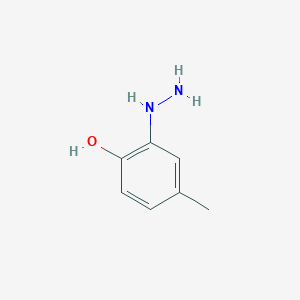

2-Hydrazinyl-4-methylphenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydrazinyl-4-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-2-3-7(10)6(4-5)9-8/h2-4,9-10H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCGNEEMEEFEBNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30443229 | |

| Record name | 2-Hydrazinyl-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

235759-30-5 | |

| Record name | 2-Hydrazinyl-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Hydrazinyl 4 Methylphenol and Its Precursors

Green Chemistry Approaches in Synthesis

Catalytic Methodologies for Sustainable Production

The imperative for sustainable chemical manufacturing has spurred the exploration of catalytic methodologies that minimize environmental impact while maximizing efficiency. In the synthesis of 2-Hydrazinyl-4-methylphenol, both biocatalysis and heterogeneous catalysis present promising avenues for greener production routes.

Biocatalysis harnesses the catalytic power of enzymes to perform chemical transformations. This approach offers several advantages, including high selectivity, mild reaction conditions, and the use of renewable resources. nih.gov While specific enzymatic routes for the direct synthesis of this compound are not extensively detailed in publicly available literature, the principles of biocatalysis can be applied to key steps in its synthesis.

Enzymes such as peroxidases have been shown to catalyze the polymerization of phenols and their derivatives, like p-cresol (B1678582), which is a precursor to intermediates in the synthesis of this compound. nih.gov This enzymatic approach could potentially be adapted for selective modifications of the phenol (B47542) ring, offering a more environmentally benign alternative to traditional chemical methods that often require harsh reagents and generate significant waste.

The high regio- and enantioselectivity of enzymes can be particularly advantageous in avoiding the need for protecting groups, thereby streamlining the synthetic process and reducing the number of steps. nih.gov Further research into identifying or engineering specific enzymes, such as aminotransferases or hydrazone synthases, could lead to a direct and sustainable biocatalytic route to this compound.

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant benefits in terms of catalyst recovery, reusability, and process simplification. For the synthesis of this compound and its precursors, heterogeneous catalysts can play a crucial role in various transformations.

For instance, in the synthesis of the intermediate 2-bromo-4-methylphenol (B149215), solid acid catalysts could replace traditional Lewis acids, minimizing waste and simplifying purification. While specific applications in the direct synthesis of this compound are still emerging, the broader field of heterogeneous catalysis provides a strong foundation for developing sustainable processes. The development of novel catalyst materials with high activity and selectivity remains an active area of research.

Atom Economy Maximization in Synthetic Protocols

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.com Maximizing atom economy is crucial for sustainable synthesis, as it directly correlates with minimizing waste. langholmandcanonbieschools.dumgal.sch.uk

In the context of synthesizing this compound, a high atom economy would be achieved by designing a synthetic route where the majority of the atoms from the starting materials are incorporated into the final product molecule. Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions, which generate stoichiometric byproducts.

A hypothetical high atom economy synthesis of this compound could involve a direct amination or hydrazination of a phenol derivative, where all reactant atoms are incorporated into the product. While practical implementation may be challenging, the pursuit of such routes is essential for sustainable chemical production.

To illustrate the concept, consider two hypothetical synthetic routes:

| Reaction Type | Reactants | Products | Byproducts | Theoretical Atom Economy |

| Ideal Addition | p-Cresol + Hydrazine (B178648) | This compound | None | 100% |

| Substitution | 2-Bromo-4-methylphenol + Hydrazine | This compound | HBr | Lower than addition |

This table is illustrative and does not represent established industrial processes.

Waste Prevention and Minimization Strategies

A cornerstone of green chemistry is the principle of waste prevention. In the synthesis of this compound, several strategies can be employed to minimize waste generation.

Solvent selection also plays a critical role. The use of greener solvents, or even solvent-free reaction conditions, can significantly reduce the environmental impact of a synthesis. In the preparation of the precursor 2-bromo-4-methylphenol, methods have been developed that focus on the recovery and recycling of solvents like methyl chloride, achieving recovery rates of over 95%. google.com

Furthermore, process optimization to improve reaction yields and selectivity directly contributes to waste minimization. A high-yielding reaction with few side products will inherently generate less waste. For example, continuous bromination processes for producing 2-bromo-4-methylphenol have been designed to improve selectivity and reduce side reactions, thereby minimizing waste. google.com

Precursor Chemistry and Intermediate Compounds

Synthesis of 2-bromo-4-methylphenol as an Intermediate

2-Bromo-4-methylphenol is a key intermediate in the potential synthesis of this compound. The selective bromination of p-cresol is the primary route to this compound.

Several methods have been developed for the synthesis of 2-bromo-4-methylphenol, with a focus on controlling the reaction conditions to favor the formation of the desired ortho-brominated product.

One approach involves the bromination of 4-methyl phenol in the absence of light using a brominating agent in a suitable solvent at temperatures ranging from 20°C to 40°C. quickcompany.in The use of a Lewis acid catalyst, such as methanesulfonic acid, can also be employed. quickcompany.in

Another method utilizes a continuous bromination process where p-cresol and bromine are introduced into a reactor. This method aims to improve selectivity for monobromination and reduce reaction time. google.compatsnap.com The reaction temperature is typically controlled at low levels, between -20°C and 10°C, to enhance selectivity. google.compatsnap.com

A summary of different synthetic conditions for 2-bromo-4-methylphenol is presented below:

| Reactant | Brominating Agent | Solvent | Catalyst | Temperature | Key Features |

| p-Cresol | Bromine | Chloroform (B151607) | None | -20°C to -15°C | Continuous process in a tubular reactor. patsnap.com |

| p-Cresol | Bromine | Dichloroethane | None | -10°C to -5°C | Continuous process. patsnap.com |

| 4-methyl phenol | Bromine, HBr/H₂O₂, HBr/NaNO₂ | Not specified | Methane sulfonic acid | 20°C to 40°C | Bromination in the absence of light. quickcompany.in |

| p-Cresol | Bromine | Methylene chloride, Chloroform, etc. | None | -20°C to 10°C | Continuous bromination with control of molar ratios. google.com |

| p-Cresol | Bromine | Methyl chloride | None | -5°C to 10°C | High yield and purity with solvent recovery. google.com |

| 4-(methoxymethoxy)toluene | Carbon tetrabromide | Acetonitrile | Tris(2,2'-bipyridine) ruthenium (II) dichloride | Room Temperature | Photoredox catalysis using a blue LED. chemicalbook.com |

Preparation of Other Key Starting Materials (e.g., 2,6-diformyl-4-methylphenol)

The synthesis of 2,6-diformyl-4-methylphenol, a crucial precursor, can be accomplished through several established formylation methods that introduce aldehyde groups onto the aromatic ring of p-cresol. The placement of the formyl groups is directed by the activating hydroxyl group, leading primarily to ortho-substitution. The most common and well-documented methods for this transformation are the Reimer-Tiemann reaction and the Duff reaction. wikipedia.org These reactions are effective for the ortho-formylation of phenols, though they operate under different conditions and mechanisms. wikipedia.orgwikipedia.org

Synthetic Approaches from p-Cresol

The starting material for the synthesis of 2,6-diformyl-4-methylphenol is typically 4-methylphenol, also known as p-cresol. The challenge lies in achieving double formylation at the positions ortho to the hydroxyl group, as the introduction of one electron-withdrawing formyl group deactivates the ring towards further electrophilic substitution. wikipedia.org

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols. wikipedia.orgallen.in The reaction involves treating the phenol with chloroform (CHCl₃) in a strongly alkaline aqueous solution. stackexchange.comunacademy.com The process begins with the deprotonation of both the phenol to form a more nucleophilic phenoxide ion and the chloroform to generate a trichlorocarbanion. wikipedia.orgunacademy.com This carbanion then undergoes alpha-elimination to produce the highly electrophilic dichlorocarbene (B158193) (:CCl₂), which is the principal reactive species. wikipedia.org

The electron-rich phenoxide ring attacks the dichlorocarbene, preferentially at the ortho positions. wikipedia.org The resulting intermediate is then hydrolyzed to form the aldehyde group. While this method is effective for mono-formylation to produce salicylaldehydes, achieving diformylation to yield 2,6-diformyl-4-methylphenol requires forcing conditions due to the deactivating nature of the first formyl group. wikipedia.org

Duff Reaction

The Duff reaction provides an alternative route for the formylation of phenols. wikipedia.orgchem-station.com This reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent, typically in an acidic medium such as glycerol (B35011) and boric acid, or trifluoroacetic acid (TFA). uni.eduresearchgate.net The reaction requires a strongly electron-donating group on the aromatic ring, such as the hydroxyl group in p-cresol, to proceed. wikipedia.org

The mechanism involves the protonated hexamethylenetetramine acting as a source of an electrophilic iminium ion. This ion attacks the electron-rich aromatic ring, leading to the formation of a benzylamine (B48309) intermediate. Subsequent intramolecular redox reactions and hydrolysis steps convert the benzylic carbon to an aldehyde. wikipedia.org The Duff reaction is known for its selectivity towards ortho-formylation. wikipedia.orgrsc.org However, the yields can often be low. ecu.edu To synthesize 2,6-diformyl-phenol derivatives, multiple equivalents of hexamethylenetetramine may be employed. researchgate.net

Research Findings on Synthetic Methodologies

The following table summarizes the key aspects of the primary synthetic routes to 2,6-diformyl-4-methylphenol from p-cresol.

| Reaction | Starting Material | Key Reagents | Reactive Intermediate | Typical Conditions | Selectivity |

|---|---|---|---|---|---|

| Reimer-Tiemann Reaction | p-Cresol (4-methylphenol) | Chloroform (CHCl₃), Strong Base (e.g., NaOH) | Dichlorocarbene (:CCl₂) | Biphasic solvent system, heat | Ortho-formylation |

| Duff Reaction | p-Cresol (4-methylphenol) | Hexamethylenetetramine (HMTA), Acid (e.g., Boric Acid, TFA) | Iminium Ion | Anhydrous glycerol, 150-160°C or Trifluoroacetic acid (TFA) | Preferentially ortho-formylation |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds by mapping the carbon framework and the chemical environment of protons.

The ¹H NMR spectrum of 2-Hydrazinyl-4-methylphenol is anticipated to display distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the aromatic ring. The hydroxyl group is an activating, ortho-, para-directing group, as is the hydrazinyl group, which donates electron density through resonance. The methyl group is a weakly activating, ortho-, para-director.

The aromatic region is expected to show three signals for the protons on the benzene (B151609) ring (H-3, H-5, and H-6). The protons of the hydrazinyl and hydroxyl groups will appear as exchangeable, often broad, signals. The methyl protons will appear as a sharp singlet in the upfield region.

Expected ¹H NMR Chemical Shift Assignments:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -CH₃ | ~2.2 - 2.4 | Singlet (s) | Typical range for a methyl group attached to an aromatic ring. |

| Ar-H (H-3, H-5, H-6) | ~6.5 - 7.0 | Multiplets (m) or Doublets (d) | Complex splitting due to coupling between adjacent aromatic protons. The precise positions are influenced by the combined electronic effects of the -OH, -NHNH₂, and -CH₃ groups. |

| -NH₂ | Variable (broad) | Singlet (s, broad) | Chemical shift is concentration and solvent dependent. Protons are exchangeable. |

| -NH- | Variable (broad) | Singlet (s, broad) | Chemical shift is concentration and solvent dependent. Proton is exchangeable. |

| -OH | Variable (broad) | Singlet (s, broad) | Chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. |

Note: The predicted values are based on analysis of similar substituted phenols and are subject to variation based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct resonance. The positions of the signals are determined by the substituents attached to the aromatic ring.

Expected ¹³C NMR Chemical Shift Assignments:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| -CH₃ | ~20 - 22 | Typical chemical shift for an aromatic methyl carbon. |

| Aromatic C-H (C-3, C-5, C-6) | ~115 - 130 | Shielded by electron-donating groups. |

| Aromatic C-CH₃ (C-4) | ~130 - 135 | Quaternary carbon attached to the methyl group. |

| Aromatic C-NHNH₂ (C-2) | ~140 - 145 | Deshielded due to the electronegativity of nitrogen, but influenced by resonance donation. |

| Aromatic C-OH (C-1) | ~150 - 155 | Significantly deshielded by the electronegative oxygen atom. |

Note: These are estimated chemical shifts based on additive rules and data from analogous compounds like p-cresol (B1678582) and other substituted phenols.

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable. lookchem.com

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, typically over two to three bonds. For this compound, a COSY spectrum would be expected to show cross-peaks between the adjacent aromatic protons (H-3, H-5, H-6), confirming their connectivity on the ring. lookchem.com

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). lookchem.com An HSQC spectrum would definitively link the signals of the aromatic protons (H-3, H-5, H-6) to their corresponding carbon atoms (C-3, C-5, C-6) and the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (typically 2-3 bonds). It is crucial for identifying quaternary carbons and piecing together the molecular fragments. For instance, HMBC would show correlations from the methyl protons to C-3, C-4, and C-5, and from the aromatic protons to neighboring carbons, confirming the substitution pattern on the ring.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR and Raman, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

Expected FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3500 - 3200 | O-H Stretch | Phenolic -OH | Strong, Broad |

| 3400 - 3250 | N-H Stretch | Hydrazinyl -NH₂ | Medium (often two bands) |

| 3100 - 3000 | C-H Stretch | Aromatic | Medium |

| 2950 - 2850 | C-H Stretch | Methyl (-CH₃) | Medium |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring | Medium to Strong |

| ~1230 | C-O Stretch | Phenolic | Strong |

| ~1100 | C-N Stretch | Aryl-Nitrogen | Medium |

The broadness of the O-H stretching band is a hallmark of hydrogen bonding. The N-H stretching vibrations of the primary amine in the hydrazinyl group typically appear as a doublet in this region. researchgate.net

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds and asymmetrical vibrations, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations, for instance, often produce strong and sharp signals in the Raman spectrum, making it particularly useful for analyzing the core structure of the molecule.

Expected Raman Shifts:

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3100 - 3000 | C-H Stretch | Aromatic | Strong |

| 2950 - 2850 | C-H Stretch | Methyl (-CH₃) | Strong |

| ~1600 | C=C Stretch | Aromatic Ring (ring breathing mode) | Very Strong |

| ~1000 | Ring Breathing Mode | Substituted Benzene | Strong |

| ~800 | C-N Stretch | Aryl-Nitrogen | Medium |

The symmetric "ring breathing" mode of the substituted benzene ring is typically a very prominent feature in the Raman spectrum and can be diagnostic for the substitution pattern.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic spectrum of this compound is characterized by transitions involving the aromatic phenol (B47542) ring and the appended hydrazinyl group. The key transitions are of the π → π* and n → π* type. The π → π* transitions, involving the promotion of electrons from pi bonding to pi anti-bonding orbitals within the benzene ring, are typically intense and occur at shorter wavelengths. The n → π* transitions involve the excitation of non-bonding electrons, specifically the lone pairs on the oxygen and nitrogen atoms, to anti-bonding pi orbitals. These are generally of lower intensity compared to π → π* transitions. For the parent compound phenylhydrazine (B124118), absorption maxima are observed around 241 nm and 283 nm in alcohol nih.gov. The substitution with hydroxyl and methyl groups on the phenyl ring is expected to modify these absorption bands.

Analysis of Electronic Absorption and Emission Profiles

The electronic absorption profile of this compound is dominated by contributions from both the phenol and phenylhydrazine moieties. The presence of the electron-donating hydroxyl (-OH) and hydrazinyl (-NHNH2) groups, along with the methyl (-CH3) group, typically causes a bathochromic (red) shift in the π → π* absorption bands of the benzene ring compared to unsubstituted benzene.

Emission profiles, or fluorescence spectra, arise from the molecule relaxing from an excited electronic state back to the ground state. For molecules like this compound, the emission wavelength and intensity are highly sensitive to molecular processes such as photoinduced electron transfer (PET) and excited-state intramolecular proton transfer (ESIPT), which can lead to significant Stokes shifts (the difference between the absorption and emission maxima).

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Wavelength Region | Notes |

| π → π | π (aromatic ring) → π (aromatic ring) | Shorter wavelength (UV-B/C) | High intensity. Position influenced by substituents. |

| n → π | n (O, N lone pairs) → π (aromatic ring) | Longer wavelength (UV-A) | Lower intensity. Sensitive to solvent polarity. |

Solvent Effects on Spectroscopic Characteristics

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of this compound, a phenomenon known as solvatochromism.

π → π Transitions: Increasing solvent polarity generally causes a bathochromic (red) shift for these transitions. This is because the excited state (π) is often more polar than the ground state (π), and is thus stabilized to a greater extent by polar solvents, reducing the energy gap for the transition. slideshare.netyoutube.com

n → π Transitions: Conversely, n → π transitions typically exhibit a hypsochromic (blue) shift with increasing solvent polarity slideshare.netyoutube.com. The non-bonding lone pair electrons in the ground state can form hydrogen bonds with polar protic solvents (like ethanol (B145695) or water), which lowers their energy. This stabilization of the ground state is greater than any stabilization of the excited state, leading to an increase in the energy required for the transition and a shift to shorter wavelengths youtube.com. For example, the n → π* transition for acetone (B3395972) shifts from 279 nm in hexane (B92381) to 264.5 nm in water youtube.com.

Studies on similar phenol derivatives in various solvents, such as cyclohexane, ethanol, toluene, and benzene, have demonstrated these characteristic shifts, confirming the sensitivity of the electronic transitions to the molecular environment semanticscholar.orgbiointerfaceresearch.comnih.gov.

Exploration of Photoinduced Electron Transfer (PET) Mechanisms

Photoinduced electron transfer (PET) is a process where an electron is transferred from a donor to an acceptor moiety upon photoexcitation youtube.com. This process is a key pathway for fluorescence quenching digitellinc.com. In this compound, the electron-rich phenol and hydrazine (B178648) functionalities can act as an intramolecular electron donor.

Upon absorption of a photon, the molecule is promoted to an electronically excited state. If a suitable electron acceptor is present, or if another part of the molecule can function as an acceptor, an electron can be transferred from the highest occupied molecular orbital (HOMO) of the donor portion to the lowest unoccupied molecular orbital (LUMO) of the acceptor. This charge-separated state is a non-emissive pathway for the molecule to return to the ground state, effectively quenching fluorescence nih.govbohrium.com. The efficiency of PET is dependent on the thermodynamic driving force of the electron transfer and the electronic coupling between the donor and acceptor parts of the molecule nih.gov.

Deciphering Excited State Intramolecular Proton Transfer (ESIPT) Phenomena

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical reaction where a proton is transferred between a donor and an acceptor site within the same molecule nih.gov. Molecules that undergo ESIPT require both a proton donor (acid) and a proton acceptor (base) in close proximity, typically linked by an intramolecular hydrogen bond.

This compound is structurally suited for ESIPT. The phenolic -OH group serves as the proton donor, while the nitrogen atom of the adjacent hydrazinyl group can act as the proton acceptor. The process follows a four-level photocycle nih.gov:

Excitation : The ground-state "enol" form (N) absorbs a photon and is excited to its singlet excited state (N*).

Proton Transfer : In the excited state, the acidity of the phenol and the basicity of the hydrazine nitrogen increase, facilitating an ultrafast, often barrierless, proton transfer to form an excited "keto" tautomer (T*) rsc.org.

Emission/Relaxation : The excited tautomer (T*) relaxes to its ground state (T) by emitting a photon (fluorescence) at a significantly longer wavelength than the initial absorption, resulting in a large Stokes shift.

Reverse Transfer : The ground-state tautomer (T) is typically unstable and rapidly undergoes a reverse proton transfer to regenerate the original ground-state enol form (N), completing the cycle.

This process is a key feature in many fluorescent dyes and photostabilizers nih.govmdpi.com.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern after ionization. For this compound (C7H10N2O), the calculated exact mass is 138.0793 Da nih.gov.

In electron impact (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, forming a molecular ion (M•+) which is also a radical cation chemguide.co.uk. This molecular ion is often unstable and breaks apart into smaller, charged fragments. The pattern of these fragments provides a structural fingerprint of the molecule chemguide.co.ukslideshare.net.

For this compound, the molecular ion peak at m/z 138 would be expected. Due to the presence of two nitrogen atoms, this molecular weight is even, consistent with the nitrogen rule slideshare.netpressbooks.pub. Key fragmentation pathways would likely include:

Loss of the hydrazinyl group : Cleavage of the C-N bond can lead to the loss of a •N2H3 radical, resulting in a fragment ion.

Cleavage of the N-N bond : This is a common fragmentation for hydrazine derivatives acs.orgnih.gov.

Loss of methyl radical : Ejection of a •CH3 radical from the molecular ion to give an [M-15]+ peak.

Phenolic fragmentation : Aromatic phenols often show characteristic losses of carbon monoxide (CO, 28 Da) and a formyl radical (•CHO, 29 Da) after initial fragmentation youtube.com.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (mass/charge) | Proposed Fragment Ion | Neutral Loss |

| 138 | [C7H10N2O]•+ (Molecular Ion) | - |

| 123 | [C6H7N2O]+ | •CH3 |

| 107 | [C7H9N]•+ | •NHO |

| 92 | [C6H6N]•+ | •CH3, •NHO |

| 77 | [C6H5]+ | •CH3, •N2H2O |

Theoretical and Computational Investigations of 2 Hydrazinyl 4 Methylphenol

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the structural, electronic, and spectroscopic properties of molecules. nih.govmdpi.com By approximating the many-electron Schrödinger equation, DFT allows for the detailed analysis of molecular systems, providing insights that are often complementary to experimental findings. Calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311G(d,p), which has been shown to provide a good balance between accuracy and computational cost for organic molecules. researchgate.net

Geometry optimization is a fundamental computational step used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-Hydrazinyl-4-methylphenol, this process involves systematically adjusting bond lengths, bond angles, and dihedral angles until the configuration with the lowest energy is found. This optimized structure represents the most probable conformation of the molecule in its ground state.

Below is a table of representative optimized geometrical parameters for this compound, as would be predicted by DFT calculations.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C-C (aromatic) | 1.39 - 1.41 |

| C-O | 1.36 | |

| O-H | 0.96 | |

| C-N | 1.40 | |

| N-N | 1.45 | |

| N-H | 1.02 | |

| **Bond Angle (°) ** | C-C-C (aromatic) | 119 - 121 |

| C-C-O | 118 | |

| C-O-H | 109 | |

| C-N-N | 117 | |

| H-N-H | 107 |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.comossila.com The energy of the HOMO is related to the molecule's ionization potential and its ability to be oxidized, whereas the LUMO's energy relates to its electron affinity and reduction potential. ossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. malayajournal.org FMO analysis for this compound would show the HOMO localized primarily on the electron-rich phenol (B47542) ring and the hydrazinyl group, while the LUMO would be distributed over the aromatic system.

| Parameter | Energy (eV) |

| EHOMO | -5.35 |

| ELUMO | -0.95 |

| Energy Gap (ΔE) | 4.40 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure, charge distribution, and intramolecular interactions within a molecule. materialsciencejournal.org It examines the delocalization of electron density between filled "donor" NBOs (Lewis-type, corresponding to lone pairs or bonds) and empty "acceptor" NBOs (non-Lewis type, typically antibonding orbitals). This delocalization, also known as hyperconjugation, stabilizes the molecule.

The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more intense interaction and greater charge transfer. For this compound, significant interactions would be expected from the lone pairs of the oxygen and nitrogen atoms to the antibonding π* orbitals of the phenyl ring, indicating substantial electron delocalization and intramolecular charge transfer (ICT). materialsciencejournal.org

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (O1) | π (C-C) | 20.5 |

| LP (N1) | π* (C-C) | 18.2 |

| π (C-C) | π* (C-C) | 15.8 |

*E(2) quantifies the intensity of the donor-acceptor interaction.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive behavior. malayajournal.org The MEP surface is plotted over the molecule's electron density, with different colors representing varying electrostatic potentials. This map helps identify regions susceptible to electrophilic and nucleophilic attack. malayajournal.org

Typically, red or yellow regions indicate negative electrostatic potential, rich in electrons, and are prone to attack by electrophiles. For this compound, these areas would be concentrated around the electronegative oxygen and nitrogen atoms. Blue regions represent positive electrostatic potential, which are electron-deficient and are sites for nucleophilic attack. These would be located around the hydrogen atoms of the hydroxyl and hydrazinyl groups. The MEP map thus provides a clear, visual guide to the molecule's reactivity, including its hydrogen bonding capabilities. malayajournal.org

Molecules with significant intramolecular charge transfer (ICT) and large dipole moments often exhibit non-linear optical (NLO) properties, making them candidates for applications in optoelectronics. researchgate.net DFT calculations are widely used to predict the NLO response of molecules by calculating parameters such as the dipole moment (μ) and the first-order hyperpolarizability (β). rsc.org

The magnitude of the first-order hyperpolarizability (β) is a key indicator of a molecule's second-order NLO activity. For this compound, the presence of electron-donating groups (hydroxyl and hydrazinyl) on the phenyl ring suggests the potential for ICT and, consequently, NLO behavior. Computational analysis can quantify the components of the dipole moment and hyperpolarizability tensors to provide a theoretical estimation of the material's NLO efficiency.

| Parameter | Calculated Value |

| Dipole Moment (μ) (Debye) | 2.85 |

| βxx (esu) | 5.5 x 10⁻³⁰ |

| βxy (esu) | 1.2 x 10⁻³⁰ |

| βyy (esu) | 2.1 x 10⁻³⁰ |

| Total Hyperpolarizability (βtot) (esu) | 7.9 x 10⁻³⁰ |

Theoretical vibrational analysis using DFT is a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. researchgate.net The calculations yield a set of harmonic vibrational frequencies and their corresponding intensities. However, theoretical frequencies are often systematically higher than experimental ones due to the neglect of anharmonicity and the use of finite basis sets. To improve accuracy, calculated frequencies are typically multiplied by a scaling factor. mdpi.com

By comparing the scaled theoretical vibrational spectrum with experimental data, a detailed assignment of vibrational modes to specific functional groups and atomic motions can be achieved. For this compound, this would involve identifying characteristic vibrations such as O-H stretching, N-H stretching, aromatic C-H stretching, and C-C ring vibrations. researchgate.netsemanticscholar.org

| Vibrational Mode | Calculated (Scaled) Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

| O-H Stretch | 3550 | 3500-3600 |

| N-H Asymmetric Stretch | 3410 | 3380-3450 |

| N-H Symmetric Stretch | 3325 | 3300-3350 |

| Aromatic C-H Stretch | 3080 | 3050-3100 |

| C=C Aromatic Stretch | 1610, 1505 | 1620-1450 |

| C-O Stretch | 1255 | 1230-1280 |

Molecular Docking Simulations for Ligand-Target Interactions (In Silico)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor.

While no specific molecular docking studies were found for this compound, this type of simulation would theoretically predict how the molecule fits into the binding site of a protein. The results would include a binding affinity score, typically in kcal/mol, which estimates the strength of the interaction. A more negative score generally indicates a stronger, more favorable interaction. The simulation would also detail the specific types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the target protein.

By screening this compound against a library of known biological targets (e.g., enzymes, receptors), molecular docking could help identify potential pharmacological targets. Proteins that show a high predicted binding affinity for the compound would be considered potential targets for its biological activity. However, no such studies specifically identifying pharmacological targets for this compound have been published in the available literature.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics simulations are computational methods for studying the physical movements of atoms and molecules over time. These simulations provide detailed information on the conformational changes and stability of a ligand-protein complex. An MD simulation of this compound bound to a potential protein target would reveal the stability of the binding pose predicted by molecular docking. Key metrics from such a simulation, like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), would indicate the stability of the complex over the simulation period. No MD simulation studies specifically for this compound were found in the scientific literature.

Quantum Theory of Atoms in Molecules (QTAIM) for Chemical Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that uses the topology of the electron density to analyze chemical bonding. A QTAIM analysis of this compound would provide insights into the nature of its intramolecular bonds, including hydrogen bonds. This analysis can identify bond critical points and characterize the strength and nature of these interactions based on the properties of the electron density at these points. Such an analysis could be particularly useful for understanding the molecule's electronic structure and reactivity. However, no published studies applying QTAIM to this compound were identified.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling (In Silico)

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) models are computational methods used to predict the biological activity or properties of a chemical compound based on its molecular structure. To build a SAR or SPR model for a series of compounds including this compound, a dataset of molecules with known activities or properties would be required. The models then identify quantitative relationships between molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and the observed activity. These models are valuable in drug discovery for optimizing lead compounds. For instance, studies on other hydrazone derivatives have been conducted to establish SAR, revealing how different substituents on the benzene (B151609) rings influence their biological activity. However, no specific SAR or SPR models for this compound were found in the literature.

Reactivity and Derivative Chemistry of 2 Hydrazinyl 4 Methylphenol

Condensation Reactions to Form Schiff Bases and Hydrazones

The presence of the highly reactive hydrazinyl (-NHNH₂) moiety makes 2-Hydrazinyl-4-methylphenol an ideal substrate for condensation reactions with carbonyl compounds. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-nitrogen double bonds (C=N).

This compound reacts readily with a wide array of aldehydes and ketones to form the corresponding hydrazones, which are a specific class of Schiff bases. wikipedia.orgbendola.com The reaction proceeds via a nucleophilic addition of the terminal nitrogen atom of the hydrazinyl group to the electrophilic carbonyl carbon, followed by the elimination of a water molecule. wikipedia.org This condensation is typically carried out in a suitable solvent like ethanol (B145695) or methanol (B129727) and is often catalyzed by a few drops of acid, such as acetic acid. nih.gov

The general mechanism for this reaction is as follows:

Nucleophilic attack of the primary amine of the hydrazinyl group on the carbonyl carbon.

Formation of a carbinolamine intermediate.

Proton transfer and subsequent elimination of a water molecule to form the C=N bond of the hydrazone.

The resulting products are (E)-2-((2-aryl/alkylidene)hydrazinyl)-4-methylphenols. The specific structure of the product depends on the aldehyde or ketone used, as illustrated in the table below which shows examples of products from analogous reactions.

Table 1: Examples of Hydrazone Synthesis from Hydrazine (B178648) Precursors

| Hydrazine Precursor | Carbonyl Compound | Resulting Hydrazone | Reference |

|---|---|---|---|

| Phenylhydrazine (B124118) | Vanillin | (E)-2-Methoxy-5-((2-phenylhydrazineylidene)methyl)phenol | nih.gov |

| Isonicotinic hydrazide | 2,4-Dihydroxybenzaldehyde | N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide | nih.gov |

| Benzhydrazide | Cinnamaldehyde | (E)-N'-cinnamylidenebenzohydrazide | bendola.com |

The hydrazones derived from this compound are effective polydentate ligands. The combination of the phenolic oxygen, the imine nitrogen, and the second nitrogen atom of the hydrazinyl bridge creates a multi-atom donor set (e.g., N₂O) capable of coordinating with metal ions. mdpi.com The flexibility of these Schiff base ligands allows for the self-assembly of complex structures, including homodinuclear metal complexes. mdpi.com

By reacting this compound with diformyl precursors, such as 2,6-diformyl-4-methylphenol, it is possible to synthesize even larger pentadentate ligands with multiple donor sites. These ligands are of significant interest in coordination chemistry for their ability to form stable complexes with a variety of transition and lanthanide metals. The coordination properties can be tuned by the choice of the initial aldehyde or ketone, which influences the steric and electronic environment around the metal center. mdpi.com

Cyclization Reactions to Form Heterocyclic Compounds

Beyond simple condensation, the hydrazone derivatives of this compound serve as key intermediates in cyclization reactions to generate a variety of important heterocyclic scaffolds.

Thiazole (B1198619) derivatives can be synthesized using a Hantzsch-type reaction. A common pathway involves a two-step process:

Condensation of a carbonyl compound with thiosemicarbazide (B42300) to form a thiosemicarbazone.

Heterocyclization of the thiosemicarbazone intermediate with an α-halocarbonyl compound, such as 2-bromo-4-fluoroacetophenone. nih.govnih.gov

Applying this to this compound, the corresponding thiosemicarbazide would first be prepared, followed by condensation with an appropriate aldehyde or ketone. The resulting thiosemicarbazone can then be cyclized with an α-haloketone to yield 2-(2-arylidenehydrazinyl)thiazole derivatives bearing the 4-methylphenol moiety. nih.govfigshare.com These scaffolds are investigated for various biological activities. nih.govnih.gov

Table 2: Synthesis of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles

| Aldehyde Reactant | Product Yield | Melting Point (°C) | Reference |

|---|---|---|---|

| Benzaldehyde | 75% | 155-157 | nih.gov |

| 4-Methylbenzaldehyde | 72% | 170-172 | nih.gov |

| 4-Chlorobenzaldehyde | 80% | 192-194 | nih.gov |

2-Hydrazinyltriazine derivatives are typically synthesized by the nucleophilic substitution of a halogen on a triazine ring with hydrazine. For instance, a 2-chloro-4,6-disubstituted-s-triazine can react with hydrazine hydrate (B1144303) in ethanol to afford the corresponding 2-hydrazino derivative in good yield. nih.gov This 2-hydrazinyltriazine can then undergo further condensation reactions with aldehydes or ketones, as described in section 5.1.1, to form triazine-hydrazone derivatives. nih.gov

While direct synthesis from this compound is less common, its hydrazinyl group can be used to build up the triazine ring system through reactions with appropriate precursors, or it can be attached to a pre-formed triazine core. The 1,2,4-triazine (B1199460) ring system, for example, can be formed by reacting α-dicarbonyl compounds with aminoguanidines or by the hydrazinolysis of chloro-triazine precursors followed by condensation. orientjchem.org

The synthesis of pyrimidine (B1678525) derivatives often involves the condensation of a three-carbon bifunctional component with a compound containing an N-C-N fragment, such as urea, thiourea (B124793), or guanidine. bu.edu.eg The hydrazinyl group in this compound can be a source of nitrogen atoms for the construction of the pyrimidine ring.

A common route to hydrazinylpyrimidines involves the hydrazinolysis of a halopyrimidine. For example, 4-chloro-2-(methylsulfanyl)pyrimidine can be treated with hydrazine hydrate to yield 4-hydrazino-2-(methylsulfanyl)pyrimidine. nih.gov Similarly, 2-chloro-4-methyl-pyrimidine reacts with hydrazine hydrate to produce 2-hydrazino-4-amino-5-methyl-pyrimidine. prepchem.com These hydrazinylpyrimidine intermediates are versatile building blocks for more complex fused heterocyclic systems.

Despite extensive research, there is currently insufficient publicly available scientific literature to generate a detailed article on the chemical reactivity and derivative chemistry of "this compound" that strictly adheres to the requested outline.

General principles of organic chemistry suggest that as a substituted hydrazine and a phenol (B47542), this compound would likely participate in reactions typical of these functional groups. For instance, the hydrazinyl group is a key precursor in the synthesis of various nitrogen-containing heterocycles such as pyrazoles, indoles (via the Fischer indole (B1671886) synthesis), and triazoles. The phenolic ring, being electron-rich, is expected to be reactive towards electrophilic substitution, with the hydroxyl and hydrazinyl groups directing incoming electrophiles. Nucleophilic substitution on the aromatic ring would be less favorable unless activated by electron-withdrawing groups. The phenolic moiety also suggests potential for oxidative coupling and polymerization reactions. Furthermore, the bifunctional nature of the molecule makes it a plausible building block for more complex structures.

However, without specific documented examples and research data for this compound, any detailed discussion on these topics would be speculative and would not meet the required standard of a thorough, informative, and scientifically accurate article focused solely on this compound. The explicit instructions to include detailed research findings and data tables cannot be fulfilled based on the currently accessible information.

Therefore, the generation of the requested article is not possible at this time due to the lack of specific scientific data on the reactivity and derivative chemistry of this compound.

Coordination Chemistry and Metal Complexes of 2 Hydrazinyl 4 Methylphenol Derivatives

Ligand Design and Denticity Considerations Based on the Hydrazinyl and Phenol (B47542) Moieties

Derivatives of 2-Hydrazinyl-4-methylphenol, especially Schiff bases formed by the condensation of the hydrazinyl group with aldehydes or ketones, are versatile multidentate ligands. researchgate.net The primary coordination sites are the phenolic oxygen and the azomethine nitrogen atom of the hydrazone moiety.

The phenolic hydroxyl (-OH) group can be deprotonated to form a phenolate (B1203915) oxygen anion, which acts as a strong coordinating agent for metal ions. The hydrazone linkage (-C=N-NH-) provides a nitrogen donor atom. Depending on the specific derivative and reaction conditions, these ligands can act in several ways:

Bidentate (NO): The most common coordination mode involves the deprotonated phenolic oxygen and the imine nitrogen, forming a stable six-membered chelate ring with the metal ion. researchgate.net

Tridentate (ONO): If the aldehyde or ketone used to form the Schiff base contains an additional donor group (like a carbonyl oxygen), the ligand can become tridentate. researchgate.netjptcp.com In this mode, coordination typically occurs through the phenolic oxygen, the azomethine nitrogen, and the carbonyl oxygen. jptcp.com

Synthesis of Metal Complexes (e.g., with Co(II), Cu(II), Zn(II), Pb(II), Ag(I))

Metal complexes of this compound derivatives are typically synthesized by reacting the Schiff base ligand with a corresponding metal salt (e.g., chlorides, acetates, or nitrates) in a suitable solvent, often ethanol (B145695) or methanol (B129727). chemistryjournal.net The mixture is usually refluxed for several hours to ensure the completion of the reaction. Upon cooling, the solid metal complex often precipitates and can be collected by filtration, washed, and dried. spuvvn.edu

The synthesis can be tailored to produce complexes with specific metals. For instance, complexes of Co(II), Ni(II), Cu(II), and Zn(II) have been successfully synthesized using hydrazone ligands derived from substituted phenols. researchgate.netresearchgate.net The choice of metal salt and solvent can influence the final product's crystallinity and purity. The resulting complexes are often colored, air-stable solids that are insoluble in water but soluble in polar organic solvents like DMSO and DMF. chemistryjournal.netresearchgate.net

The stoichiometry of the metal-ligand reaction is a critical factor that determines the structure of the final complex. By controlling the molar ratio of the metal salt to the hydrazone ligand, different coordination environments can be achieved.

1:1 Metal-to-Ligand Ratio: This ratio often results in complexes where the metal ion is coordinated to one molecule of a tridentate ligand and other coordinating species like water molecules or counter-ions to satisfy its coordination number. chemistryjournal.net

1:2 Metal-to-Ligand Ratio: When the ligand is bidentate, a 1:2 metal-to-ligand ratio is common, leading to complexes where the central metal ion is coordinated to two ligand molecules. nih.govnih.gov This is frequently observed in the formation of octahedral or square planar complexes. researchgate.net

While simple mononuclear complexes with 1:1 or 1:2 stoichiometries are most common, the flexible and multidentate nature of hydrazone ligands can also lead to the formation of more complex supramolecular structures. In some cases, the pyridine (B92270) nitrogen atom of a nicotinoylhydrazone derivative does not coordinate intramolecularly but can coordinate with adjacent metal atoms, resulting in the formation of polymeric structures. cyberleninka.ru Although not explicitly detailed for this compound itself in the reviewed literature, the principles of ligand design suggest that with appropriate modifications, the formation of advanced structures like grids or helicates is plausible.

Structural Characterization of Metal Complexes

A combination of spectroscopic and analytical techniques is employed to elucidate the structure and coordination environment of the synthesized metal complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining how the ligand coordinates to the metal ion. Key vibrational bands of the free ligand are compared to those of the metal complex.

The disappearance of the broad ν(O-H) band of the phenolic group in the complex's spectrum indicates deprotonation and coordination of the phenolic oxygen. jptcp.com

A shift in the ν(C=N) (azomethine) band to a lower frequency in the complex suggests the involvement of the azomethine nitrogen in coordination. jptcp.com

If the ligand is tridentate with a carbonyl group, a shift of the ν(C=O) band to a lower frequency provides evidence for its coordination to the metal. jptcp.com

The appearance of new, non-ligand bands at lower frequencies can be assigned to ν(M-O) and ν(M-N) vibrations, confirming the formation of metal-ligand bonds. jptcp.com

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about their geometry.

The spectra of the free ligands typically show intense bands corresponding to π–π* and n–π* transitions. nih.gov

Upon complexation, these bands may shift, and new bands often appear in the visible region. nih.gov These new bands are typically attributed to ligand-to-metal charge transfer (LMCT) transitions or d-d transitions of the metal ion. The position and number of these d-d bands can help in assigning the geometry of the complex (e.g., octahedral or tetrahedral). chemistryjournal.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (such as those of Zn(II)), ¹H and ¹³C NMR spectroscopy can provide valuable structural information.

In the ¹H NMR spectrum of a ligand, the signal for the phenolic -OH proton disappears upon complexation, confirming its deprotonation. researchgate.net

Shifts in the signals of protons near the coordination sites (e.g., the azomethine proton) can also indicate coordination. researchgate.net

In ¹³C NMR, signals for the azomethine carbon and other carbons involved in coordination will typically shift upon complexation. researchgate.net

Interactive Table: Spectroscopic Data for a Representative Hydrazone Metal Complex

| Compound | IR Data (cm⁻¹) ν(C=N) | IR Data (cm⁻¹) ν(M-N) | IR Data (cm⁻¹) ν(M-O) | UV-Vis λₘₐₓ (nm) (Assignment) |

| Free Ligand (HL) | ~1610 | - | - | 306-338 (π–π), 342-392 (n–π) nih.gov |

| Co(II) Complex | Shifted to lower ν | 427-445 jptcp.com | 504-528 jptcp.com | 400-498 (d-d/LMCT) nih.gov |

| Cu(II) Complex | Shifted to lower ν | 427-445 jptcp.com | 504-528 jptcp.com | 400-498 (d-d/LMCT) nih.gov |

| Zn(II) Complex | Shifted to lower ν | 427-445 jptcp.com | 504-528 jptcp.com | ~400 (LMCT) nih.gov |

Studies on similar hydrazone complexes have revealed various geometries, including:

Octahedral: Often found for Ni(II) and some Co(II) complexes. researchgate.netresearchgate.netnih.gov

Tetrahedral: Common for Zn(II) and some Co(II) complexes. researchgate.netresearchgate.net

Square Planar: Can be adopted by Ni(II) and Cu(II) complexes. researchgate.net

Trigonal Bipyramidal: Observed for some Cu(II), Ni(II), and Co(II) complexes. nih.gov

X-ray crystallography also elucidates intermolecular interactions, such as hydrogen bonding and π–π stacking, which can lead to the formation of extended supramolecular networks in the crystal lattice. mdpi.com For complexes that are not suitable for single-crystal analysis, powder X-ray diffraction (PXRD) can be used to confirm the crystalline nature of the material and determine its crystal system (e.g., monoclinic, triclinic). spuvvn.edu

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of the metal complexes are primarily dictated by the d-electrons of the central metal ion and its coordination environment. Magnetic susceptibility measurements at room temperature are commonly used to determine the magnetic moment of the complexes, which provides insight into the number of unpaired electrons and, consequently, the geometry. researchgate.net

Co(II) Complexes: High-spin Co(II) (d⁷) complexes typically exhibit magnetic moments corresponding to three unpaired electrons. Values in the range of 4.81 μB are suggestive of an octahedral geometry. nih.gov

Ni(II) Complexes: Octahedral Ni(II) (d⁸) complexes are paramagnetic with two unpaired electrons, while square planar complexes are often diamagnetic.

Cu(II) Complexes: Cu(II) (d⁹) complexes are paramagnetic with one unpaired electron, typically showing magnetic moments around 1.86 μB, consistent with an octahedral or distorted octahedral geometry. nih.gov

Zn(II) Complexes: As a d¹⁰ ion, Zn(II) complexes are diamagnetic. researchgate.net

The electronic spectra also provide information. For example, the magnetic moment of a VO(IV) complex was found to be 1.67 B.M., suggesting a square pyramidal geometry. chemistryjournal.net Similarly, MoO₂(VI) and WO₂(VI) complexes were found to be diamagnetic, which is consistent with their d⁰ configuration and octahedral geometry. chemistryjournal.net

Advanced Applications of Metal Complexes

The versatility of metal complexes derived from this compound and its related Schiff base ligands extends into advanced material and catalytic applications. The ability of the ligand to coordinate with various metal ions through oxygen and nitrogen donor atoms allows for the creation of complexes with tailored electronic and structural properties. These properties are harnessed in fields such as catalysis, where the metal center acts as the active site, and in materials science for the construction of highly ordered, porous structures.

Catalysis (e.g., Homogeneous and Heterogeneous Catalysis)

Metal complexes derived from hydrazone ligands, such as those formed from this compound, are effective catalysts for a variety of organic transformations. These complexes can function as either homogeneous or heterogeneous catalysts, each offering distinct advantages. rsc.org

Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. This allows for high activity and selectivity under mild reaction conditions because the active catalytic sites of the metal complexes are readily accessible to the substrate molecules. rsc.orgrsc.org For instance, iron (II/III) and vanadyl (IV) complexes with Schiff base ligands have demonstrated high efficiency in the direct hydroxylation of benzene (B151609) to phenol using hydrogen peroxide as an oxidant. rsc.org The electronic environment provided by the ligand can be fine-tuned to optimize the catalytic performance of the metal center.

Key Research Findings in Homogeneous Catalysis:

High Selectivity: Fe(II/III) complexes with Schiff base ligands have shown very high selectivity for phenol in benzene oxidation reactions. rsc.org

Mild Conditions: These catalytic reactions can often be carried out at moderate temperatures and pressures, making the processes more energy-efficient.

Mechanism: The metal center facilitates the reaction, often by activating the substrate or the oxidant, and its reactivity is modulated by the coordinated hydrazone ligand.

Heterogeneous Catalysis

While homogeneous catalysts are active and selective, their separation from the reaction mixture can be difficult. rsc.org Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, overcomes this limitation. Schiff base metal complexes can be immobilized on solid supports, such as polymers, silica (B1680970), or porous carbon, to create robust and recyclable heterogeneous catalysts. rsc.org

An alternative approach involves using the metal complexes themselves as building blocks for insoluble, porous materials like metal-organic frameworks (MOFs), which act as heterogeneous catalysts. chemmethod.com These supported catalysts combine the high reactivity of the molecular complex with the practical advantages of a solid catalyst, such as easy separation and reusability over multiple cycles without significant loss of activity. rsc.org For example, palladium nanoparticles stabilized within a Schiff-base-functionalized MOF have been used as a highly efficient and reusable catalyst for Suzuki cross-coupling reactions. chemmethod.com

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

|---|---|---|

| Catalyst State | Same phase as reactants (e.g., dissolved in solution) | Different phase from reactants (e.g., solid catalyst in liquid reactants) |

| Activity & Selectivity | Generally high due to well-defined active sites rsc.org | Can be lower, but improved by using supports rsc.org |

| Catalyst Separation | Difficult, often requires distillation or extraction rsc.org | Easy, by simple filtration or centrifugation rsc.org |

| Reusability | Often challenging rsc.org | Generally high, can be used for multiple cycles rsc.org |

| Example Application | Fe-Schiff base complex for benzene hydroxylation rsc.org | Pd supported on a Schiff-base-modified MOF for Suzuki reactions chemmethod.com |

Materials Science Applications (e.g., Metal-Organic Frameworks - MOFs)

In materials science, derivatives of this compound are valuable as organic linkers for the synthesis of Metal-Organic Frameworks (MOFs). MOFs are highly porous, crystalline materials constructed from metal ions or clusters connected by organic ligands. mdpi.com The structure and functionality of the organic linker are crucial in determining the architecture and properties of the resulting MOF.

Hydrazone or Schiff base ligands derived from this compound can be incorporated into MOF structures to introduce specific functionalities. tandfonline.com These functional groups can serve as active sites for catalysis, selective gas adsorption, or chemical sensing. ekb.eg The synthesis can be achieved either by using the pre-formed Schiff base ligand during the initial MOF assembly or through post-synthetic modification, where a pre-existing MOF with reactive groups (like an amine) is later reacted to form the Schiff base. chemmethod.commdpi.com

Key Research Findings on MOFs:

Synthesis: Schiff base ligands can be used to construct pillar-layered MOFs, creating specific pore environments and active sites. tandfonline.com Zirconium-based MOFs, such as the UiO-67 family, have been functionalized with amine groups which are then converted to Schiff bases post-synthetically. mdpi.com

Functionalization: The imine (C=N) group and phenolic hydroxyl group of the ligand can act as binding sites for encapsulating metal ions or nanoparticles within the MOF pores, creating highly active catalytic centers. chemmethod.com

Applications: The inherent porosity of MOFs allows them to be used for gas storage and separation, while the functionalized pores can be designed for targeted applications like drug delivery and catalysis. mdpi.comekb.eg For example, the incorporation of Schiff base functionalities has been shown to enhance performance in sensing and catalysis. tandfonline.com

| MOF Type | Synthesis Method | Functional Group | Potential Application |

|---|---|---|---|

| UiO-67 Family | Post-synthetic modification of amine-functionalized MOF mdpi.com | Imine group formed from aromatic aldehyde | Gas adsorption, enhanced chemical stability mdpi.com |

| IRMOF-3 | Post-synthetic modification with salicylaldehyde (B1680747) chemmethod.com | Salicylidene-imine functionality | Support for Pd nanoparticles in catalysis (Suzuki reaction) chemmethod.com |

| Pillar-Layered MOFs | Direct synthesis using N-donor Schiff base pillar ligands tandfonline.com | Schiff base functionalities in pore cages | Sensing, catalysis, gas separation tandfonline.com |

Advanced Applications of 2 Hydrazinyl 4 Methylphenol and Its Derivatives

Biological and Biomedical Applications (Focus on Mechanistic In Vitro Studies)

Derivatives of 2-Hydrazinyl-4-methylphenol, particularly those incorporating hydrazone and various heterocyclic moieties like thiazole (B1198619) and triazole, have emerged as a significant class of compounds in biomedical research. Their versatile structure allows for a wide range of biological activities, which have been extensively investigated through in vitro mechanistic studies. These studies have unveiled their potential in several therapeutic areas, from oncology to infectious diseases, by exploring their interactions with biological macromolecules.

Investigation of Antiproliferative Activity against Cancer Cell Lines (In Vitro)

Hydrazone derivatives have demonstrated notable potential as anticancer agents by inhibiting the growth of various cancer cell lines. The antiproliferative effects are often attributed to the core hydrazone structure (-NH-N=CH-), which can be modified with different substituents to enhance activity and selectivity.

For instance, a series of arylidene-hydrazinyl-thiazole derivatives were evaluated for their in vitro cytotoxicity against human breast cancer (MDA-MB231) and cervical cancer (HeLa) cell lines. Among the tested compounds, 2-(2-benzyliden-hydrazinyl)-4-methylthiazole showed significant antiproliferative activity with IC50 values of 3.92 µg/mL against MDA-MB-231 cells and 11.4 µg/mL against HeLa cells. nih.gov Similarly, 2-[2-(4-methoxybenzylidene) hydrazinyl]-4-phenylthiazole was also effective against the HeLa cell line, with an IC50 value of 11.1 µg/mL. nih.gov

Further studies have highlighted the efficacy of other hydrazone derivatives. Novel hydrazones bearing a cis-(4-chlorostyryl) amide moiety showed potent anticancer activity against the MCF-7 breast cancer cell line, with some compounds exhibiting IC50 values as low as 2.19 to 4.37 µM. mdpi.com Other research has identified 2-(2-hydrazinyl) thiazole derivatives as having significant activity against the human leukemia cell line K-562. Additionally, a 2-hydrazinyl-1,4,5,6-tetrahydropyrimidin-5-ol derivative demonstrated cytotoxic effects on both HeLa and human leukemia HL-60 cells.

Table 1: In Vitro Antiproliferative Activity of this compound Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC50 Value |

|---|---|---|

| 2-(2-benzyliden-hydrazinyl)-4-methylthiazole | MDA-MB-231 | 3.92 µg/mL |

| 2-(2-benzyliden-hydrazinyl)-4-methylthiazole | HeLa | 11.4 µg/mL |

| 2-[2-(4-methoxybenzylidene) hydrazinyl]-4-phenylthiazole | HeLa | 11.1 µg/mL |

| Hydrazones with cis-(4-chlorostyryl) amide moiety | MCF-7 | 2.19–4.37 µM |

Evaluation of Antimicrobial Activity (Antibacterial, Antifungal) Against Specific Pathogens (In Vitro)

The hydrazone scaffold is a critical pharmacophore in the development of new antimicrobial agents. Derivatives of this compound have been synthesized and tested against a wide spectrum of bacteria and fungi, often showing promising results against drug-resistant strains.

In one study, a series of 2,4,6-trimethylbenzenesulfonyl hydrazones were synthesized, with one derivative in particular, substituted with a 2-hydroxy-3,5-diiodophenyl group, showing very strong bactericidal effects. It exhibited a minimal inhibitory concentration (MIC) of 7.81 µg/mL against Micrococcus luteus and Bacillus subtilis, and 15.62 µg/mL against staphylococci and enterococci. mdpi.com Another study on dodecanoic acid hydrazide-hydrazones found that derivatives with chloro and nitro substituents were the most active against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus niger.

Hydrazones have also shown efficacy against specific, often resilient, pathogens. For example, 4-fluorobenzoic acid[(5-nitro-2-furyl)methylene] hydrazide demonstrated activity equal to the antibiotic ceftriaxone (B1232239) against Staphylococcus aureus. nih.gov Steroidal hydrazones have shown good activity against Bacillus cereus and superior activity against methicillin-resistant S. aureus (MRSA) when compared to ampicillin. nih.gov

Table 2: In Vitro Antimicrobial Activity of this compound Derivatives

| Compound/Derivative Class | Pathogen | Activity (MIC) |

|---|---|---|

| 2,4,6-trimethylbenzenesulfonyl hydrazone (2-hydroxy-3,5-diiodophenyl substituted) | Micrococcus luteus | 7.81 µg/mL |

| 2,4,6-trimethylbenzenesulfonyl hydrazone (2-hydroxy-3,5-diiodophenyl substituted) | Bacillus subtilis | 7.81 µg/mL |

| 2,4,6-trimethylbenzenesulfonyl hydrazone (2-hydroxy-3,5-diiodophenyl substituted) | Staphylococci | 15.62 µg/mL |

| Steroidal Hydrazones | Bacillus cereus | 0.37–3.00 mg/mL |

| Steroidal Hydrazones | MRSA | Superior to Ampicillin |

Enzyme Inhibition Studies (e.g., α-amylase, Histone Acetyl Transferase - HATs)

Derivatives of this compound have been investigated as inhibitors of various enzymes, which is a key strategy in treating a range of diseases, including diabetes, neurodegenerative disorders, and cancer.

α-Amylase and α-Glucosidase Inhibition: The inhibition of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion, is a therapeutic target for managing type-2 diabetes. Several studies have shown that hydrazone derivatives are effective inhibitors of these enzymes. For instance, a series of 1,2,4-triazole-bearing bis-hydrazones demonstrated potent dual inhibitory activities. Some of these compounds exhibited IC50 values as low as 0.70 µM against α-amylase and 1.10 µM against α-glucosidase, significantly more potent than the standard drug, acarbose. nih.govacs.org Similarly, benzofuran (B130515) hydrazone derivatives have also been identified as good α-amylase inhibitors, with IC50 values ranging from 1.078 to 2.926 µM. nih.gov Another study on 2,4-dinitrophenyl hydrazone derivatives found several compounds to be more potent α-amylase inhibitors than acarbose, with IC50 values as low as 12.16 µg/mL. niscair.res.inresearchgate.net

Histone Deacetylase (HDAC) Inhibition: While the prompt specifically mentioned Histone Acetyl Transferases (HATs), the available research more prominently features inhibition of the opposing enzymes, Histone Deacetylases (HDACs). N-acylhydrazone (NAH) derivatives have been shown to selectively inhibit histone deacetylase 6 (HDAC6). This inhibition leads to cell cycle arrest and reduced proliferation in hepatocellular carcinoma cells, highlighting a potential mechanism for their anticancer effects. nih.gov

Table 3: Enzyme Inhibitory Activity of this compound Derivatives

| Derivative Class | Target Enzyme | IC50 Value |

|---|---|---|

| 1,2,4-Triazole-bearing bis-hydrazones | α-Amylase | 0.70 - 35.70 µM |

| 1,2,4-Triazole-bearing bis-hydrazones | α-Glucosidase | 1.10 - 30.40 µM |

| Benzofuran hydrazones | α-Amylase | 1.078 - 2.926 µM |

| 2,4-Dinitrophenyl hydrazones | α-Amylase | 12.16 µg/mL |

| N-acylhydrazones | Histone Deacetylase 6 (HDAC6) | Activity Confirmed |

DNA Cleavage Activity and Mechanistic Insights (Metal-free and Metal-mediated)

The ability of chemical agents to cleave DNA is a cornerstone of many anticancer and antimicrobial therapies. Derivatives of this compound have been studied for their capacity to induce DNA damage, both independently and in the presence of metal ions.

Metal-free DNA Cleavage: Certain hydrazinyl derivatives can cleave DNA without the need for a metal cofactor. For example, 2-hydrazinyl-1,4,5,6-tetrahydropyrimidin-5-ol dihydrochloride (B599025) was synthesized as a metal-free DNA cleaving agent. It demonstrated remarkable efficiency in cleaving pUC 19 plasmid DNA, showing a 106-fold rate acceleration over uncatalyzed DNA cleavage. nih.gov The proposed mechanism involves the spatial proximity of a nucleophilic hydroxy group and the electrophilic activation of the phosphodiester backbone by ammonium (B1175870) and/or guanidinium (B1211019) groups within the molecule. nih.gov

Metal-mediated DNA Cleavage: The DNA cleavage activity of these derivatives can be significantly enhanced through coordination with metal ions, forming artificial nucleases. The metal complex can interact with the DNA backbone, facilitating either hydrolytic or oxidative cleavage. Copper(II) is a frequently studied metal in this context. The oxidation of hydralazine, a hydrazine (B178648) derivative, catalyzed by Cu(II) ions, has been shown to induce significant DNA cleavage. nih.gov This process leads to the formation of DNA radicals. nih.gov The mechanism is thought to involve the formation of a metal-phosphate intermediate that facilitates the breakdown of the phosphodiester bond. The development of such metal complexes is a promising strategy for creating novel therapeutic agents that can target and damage the DNA of cancer cells or pathogens.

Antioxidant Potential and Radical Scavenging Activity

Many hydrazone derivatives, especially those containing phenolic hydroxyl groups, are potent antioxidants. They can neutralize harmful free radicals, such as reactive oxygen species (ROS), which are implicated in a wide range of diseases. Their primary mechanism of action is often through hydrogen atom transfer (HAT), where the phenolic -OH group donates a hydrogen atom to a radical, thereby stabilizing it.

A catechol hydrazinyl-thiazole derivative, for example, demonstrated significantly stronger scavenging activity against the DDPH radical than the reference antioxidants Trolox and ascorbic acid, with IC50 values 3.28-fold and 4.94-fold lower, respectively. nih.gov Other studies have confirmed these findings, with various hydrazone derivatives showing excellent antioxidant activity in both ABTS and DPPH assays. acs.org The antioxidant capacity is closely linked to the molecular structure, particularly the number and position of hydroxyl groups on the aromatic rings. sigmaaldrich.com Compounds with multiple hydroxyl groups, especially those in ortho or para positions, tend to exhibit higher radical scavenging activity due to the resonance stabilization of the resulting phenoxyl radical. researchgate.net

Furthermore, 2-(2-hydrazinyl) thiazole derivatives have been shown to be effective scavengers of a variety of radicals, including DPPH, nitric oxide (NO), superoxide, and hydrogen peroxide. niscair.res.in

Table 4: Radical Scavenging Activity of this compound Derivatives

| Derivative Class | Radical Scavenged | Activity (IC50 / SC50) |

|---|---|---|

| Catechol hydrazinyl-thiazole | DPPH• | 3.28-fold lower than Trolox |

| Hydrazone derivative (from 2,4-dihydroxy acetophenone) | ABTS•+ | 4.30 ± 0.21 µM |

| Hydrazone derivative (from 2,4-dihydroxy acetophenone) | DPPH• | 81.06 ± 0.72 µM |

| Hydroxybenzylidene hydrazines (three OH groups) | DPPH• | Most effective in series |

Molecular Mechanism Elucidation of Biological Interactions (e.g., molecular docking insights)

To understand how derivatives of this compound exert their biological effects at a molecular level, researchers extensively use computational techniques like molecular docking. These studies simulate the interaction between the small molecule (ligand) and its biological target (e.g., an enzyme or receptor), providing crucial insights into binding modes and affinities.

Molecular docking has been instrumental in explaining the potent enzyme inhibition observed with these compounds. For instance, docking studies of hydrazone derivatives into the active sites of α-amylase and monoamine oxidase A (hMAO-A) have revealed key binding interactions, such as hydrogen bonds and π-π stacking, that are responsible for their inhibitory activity. nih.gov These computational models help to rationalize the structure-activity relationships (SAR) observed in vitro, explaining why certain substituents enhance biological activity.

Docking studies have also been used to explore the binding of hydrazinyl triazole derivatives to acetylcholinesterase (AChE), a key target in Alzheimer's disease research, helping to elucidate the mechanism of inhibition. In another example, docking was used to understand how ortho-substituted phenols, a related class of compounds, interact with the active site of the enzyme tyrosinase. These in silico approaches are invaluable for the rational design of new, more potent, and selective derivatives, guiding synthetic efforts and accelerating the drug discovery process.

Chemosensors and Analytical Chemistry Applications

Derivatives of this compound are instrumental in creating chemosensors, which are molecules designed to detect and signal the presence of specific chemical species. The core structure is readily modified through a condensation reaction between the hydrazinyl group and an aldehyde or ketone, forming a hydrazone linkage. This synthetic flexibility allows for the creation of tailored sensors for a variety of analytes.

The synthesis of chemosensors for metal ion detection often involves the condensation of a hydrazine derivative with a platform molecule containing aldehyde groups, such as 2,6-diformyl-4-methylphenol. This reaction yields a Schiff base ligand capable of binding to metal ions. For instance, a potent chelating ligand, [4-methyl-2,6-bis-(pyridin-2-yl-hydrazonomethyl)-phenol], is prepared by reacting 2,6-diformyl-p-cresol with 2-hydrazinylpyridine. This ligand framework allows for the coordination of metal ions, leading to observable changes in its optical properties, such as color (colorimetric) or fluorescence (fluorometric).

Upon binding with specific metal ions like Zn²⁺, these sensors can exhibit a distinct color change, allowing for "naked-eye" detection. Similarly, a significant enhancement or quenching of fluorescence provides a measurable signal for quantitative analysis. Sensors derived from this chemistry have shown high selectivity for various metal ions, including Zn²⁺, Cd²⁺, and Co²⁺. nih.gov

The function of these chemosensors is governed by precise photophysical mechanisms: